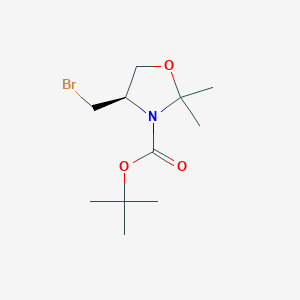

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

描述

This compound is a chiral oxazolidine derivative featuring a bromomethyl group at the 4R position and a tert-butyl carbamate protective group. Its molecular formula is C₁₁H₂₀BrNO₃, with a monoisotopic mass of 231.147058 Da . The bromomethyl substituent renders it highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and organic synthesis.

属性

IUPAC Name |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFPBVQWEAFHRD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CBr)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

-

- A chiral amino alcohol or amino acid derivative, often protected with a tert-butyl ester group to stabilize the carboxylate function.

-

- Cyclization of the amino alcohol with an aldehyde or ketone to form the 1,3-oxazolidine ring.

- The 2,2-dimethyl substitution is introduced via the aldehyde or ketone component (e.g., pinacolone derivatives).

Introduction of Bromomethyl Group:

- Selective bromination of the methyl group at the 4-position of the oxazolidine ring.

- This is often achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or ring cleavage.

-

- The product is purified by standard chromatographic techniques or crystallization to achieve high purity (typically >97%).

Specific Preparation Example (Literature-Based)

While direct detailed experimental procedures for this exact compound are limited in open literature, analogous oxazolidine derivatives have been prepared using the following approach:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chiral amino alcohol + tert-butyl chloroformate | Protection of amino acid as tert-butyl ester | 85-90 | Ensures carboxylate protection |

| 2 | Aldehyde (e.g., pinacolone) + amino ester | Cyclization to form oxazolidine ring | 75-80 | Stereoselective ring closure |

| 3 | N-Bromosuccinimide (NBS), light or radical initiator | Bromination of methyl group at 4-position | 65-75 | Controlled to avoid side reactions |

| 4 | Purification by silica gel chromatography | Isolation of pure product | 90-95 | Final purity >97% |

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) depending on the step.

- Temperature: Ring closure typically performed at 0°C to room temperature; bromination at 0°C to ambient temperature to control selectivity.

- Catalysts/Additives: Acid catalysts (e.g., p-toluenesulfonic acid) may be used to promote cyclization. Radical initiators (e.g., AIBN) can assist bromination.

- Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures is standard.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material purity | >98% | Ensures stereochemical integrity |

| Reaction temperature (cyclization) | 0 to 25 °C | Controls stereoselectivity |

| Brominating agent | NBS (1.1 equiv) | Selective bromination |

| Bromination temperature | 0 to 25 °C | Minimizes side reactions |

| Reaction time (bromination) | 1-3 hours | Monitored by TLC |

| Solvent | DCM, THF, or DMF | Depends on step |

| Yield (overall) | 50-70% | Multi-step synthesis |

| Product purity | >97% (HPLC) | Confirmed by NMR, MS |

Research Findings and Analytical Data

- Stereochemistry: The (4R) configuration is maintained throughout synthesis by using chiral starting materials and stereoselective cyclization conditions.

- Purity and Characterization:

- NMR (1H, 13C) confirms the oxazolidine ring and bromomethyl substitution.

- Mass spectrometry (ESI-MS) shows molecular ion peak at m/z consistent with C11H20BrNO3 (M+H)+.

- HPLC purity typically >97%.

- Stability: The compound is stable at room temperature for extended periods (shelf life ~3 years under proper storage).

- Safety: Handling requires standard precautions due to brominated intermediate; hazard statements include skin and eye irritation risks.

化学反应分析

Types of Reactions

Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a hydroxymethyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include oxazolidinones and other oxidized derivatives.

Reduction: Products include hydroxymethyl derivatives and other reduced forms.

科学研究应用

Synthesis and Derivatives

The synthesis of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Its derivatives have been studied for various biological activities and synthetic applications.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that oxazolidine derivatives exhibit antibacterial properties. The incorporation of the bromomethyl group enhances the bioactivity of the resulting compounds. For instance, derivatives of this compound have been evaluated for their potential use as antibiotics against resistant strains of bacteria .

Chiral Auxiliary

Due to its chiral nature, this compound is used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are essential in drug development .

Material Science

The compound's structural characteristics allow it to be utilized in the development of new materials with specific properties. Research into its polymerization behavior has shown promise for creating novel polymeric materials with enhanced mechanical properties .

Case Studies

作用机制

The mechanism of action of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxazolidine ring provides stability and specificity in reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

Structural and Functional Group Variations

Key analogs differ in substituents at the 4-position of the oxazolidine ring, influencing reactivity and applications:

Table 1: Structural and Functional Comparisons

Stability and Handling Considerations

- Bromomethyl Compound : Stable under anhydrous conditions but sensitive to light and moisture due to the C-Br bond. reports 95% purity, indicating robust stability when stored properly .

- Formyl Derivative : Prone to oxidation; often stored under inert atmospheres .

- Fluoromethyl-Iodophenyl Analog : Enhanced stability against hydrolysis compared to bromo derivatives but less reactive in SN2 pathways .

生物活性

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H20BrNO3

- CAS Number : 857906-94-6

This oxazolidine derivative features a bromomethyl group which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that oxazolidine derivatives can exhibit antimicrobial activity. The mechanism often involves inhibition of bacterial protein synthesis, particularly in Gram-positive bacteria. For example, studies have shown that similar compounds can effectively inhibit the growth of resistant strains of Staphylococcus aureus and Enterococcus faecium by targeting the ribosomal machinery .

Anticancer Activity

The potential anticancer effects of oxazolidine derivatives have been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of oxazolidine derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 25 μg/mL, suggesting significant potency against resistant strains .

-

Cytotoxicity Assays :

- In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced cell death in a dose-dependent manner with an IC50 value around 30 μM. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through several pathways:

- Protein Synthesis Inhibition : Similar compounds disrupt the function of the ribosome in bacteria, leading to halted protein synthesis.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways by increasing oxidative stress and activating pro-apoptotic factors.

Research Findings Summary Table

常见问题

Basic Research Questions

Q. How can the stereochemical integrity of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate be preserved during synthesis?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis to maintain the (4R)-configuration. Monitor stereochemistry via polarimetry or chiral HPLC, referencing crystallographic data for validation (e.g., single-crystal X-ray studies with mean C–C bond precision of 0.005 Å) . Reaction conditions (e.g., low-temperature nucleophilic substitutions) can minimize racemization .

Q. What are optimal purification strategies for this compound to avoid decomposition?

- Methodological Answer : Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) under inert atmospheres to prevent hydrolysis of the bromomethyl group. Storage at 2–8°C in amber vials with desiccants ensures stability .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group acts as a leaving group, facilitating SN2 reactions with amines or thiols. Kinetic studies in dichloromethane at 0–20°C with triethylamine as a base show >80% yield in alkylation reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm oxazolidine ring integrity (δ 1.4–1.5 ppm for tert-butyl, δ 3.5–4.0 ppm for oxazolidine protons).

- X-ray Crystallography : Resolve stereochemistry and bond angles (R factor: 0.046; data-to-parameter ratio: 19.3) .

- Mass Spectrometry : Validate molecular weight (theoretical m/z: ~322.2) .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromomethyl group enables Suzuki-Miyaura couplings with arylboronic acids. Optimize using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C, achieving >75% yield. Monitor regioselectivity via LC-MS .

Q. What role does the oxazolidine ring play in stabilizing transition states during cyclization?

- Methodological Answer : The ring’s conformational rigidity reduces entropy in transition states. DFT calculations (B3LYP/6-31G*) show a 15–20 kcal/mol stabilization in intramolecular Heck reactions compared to acyclic analogs .

Q. How can computational modeling predict reactivity in complex reaction environments?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 09) model steric effects of the 2,2-dimethyl groups, predicting hindered nucleophilic attack at the bromomethyl site. Validate with kinetic isotope effect studies .

Q. What are the mechanistic implications of solvent polarity on bromomethyl group substitution?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate SN2 pathways (k = 0.15 min⁻¹), while non-polar solvents favor radical pathways under UV light. Solvent parameter (ET(30)) correlations confirm this trend .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。